Boc-Met-ONp

Descripción general

Descripción

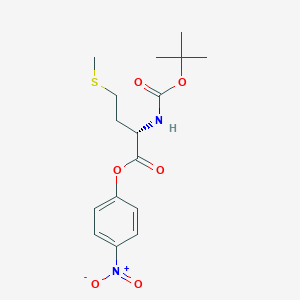

Boc-L-methionine 4-nitrophenyl ester, commonly referred to as Boc-Met-ONp, is a chemical compound with the molecular formula C₁₆H₂₂N₂O₆S and a molecular weight of 370.42 g/mol . This compound is widely used in peptide synthesis and other biochemical applications due to its stability and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Boc-Met-ONp can be synthesized through the esterification of Boc-L-methionine with 4-nitrophenol. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

Boc-Met-ONp undergoes several types of chemical reactions, including:

Substitution: The nitrophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.

Common Reagents and Conditions

Substitution: Nucleophilic substitution reactions often use amines as nucleophiles in the presence of a base like TEA or DIPEA.

Major Products

Hydrolysis: Boc-L-methionine and 4-nitrophenol.

Substitution: Boc-protected peptides or amides, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Boc-Met-ONp is extensively used in scientific research, particularly in the fields of:

Chemistry: As a reagent in peptide synthesis and as a building block for more complex molecules.

Biology: In the study of enzyme mechanisms and protein interactions.

Medicine: In the development of peptide-based drugs and therapeutic agents.

Industry: In the production of pharmaceuticals and fine chemicals.

Mecanismo De Acción

The primary mechanism of action of Boc-Met-ONp involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of methionine, preventing unwanted side reactions during peptide chain elongation . The ester bond with 4-nitrophenol allows for easy removal of the protecting group under mild acidic conditions, facilitating the final deprotection step in peptide synthesis .

Comparación Con Compuestos Similares

Similar Compounds

Boc-L-phenylalanine 4-nitrophenyl ester: Similar in structure but with a phenylalanine residue instead of methionine.

Boc-L-alanine 4-nitrophenyl ester: Contains an alanine residue, offering different reactivity and properties.

Uniqueness

Boc-Met-ONp is unique due to the presence of the methionine residue, which introduces a sulfur atom into the molecule. This sulfur atom can participate in unique chemical reactions and interactions, making this compound particularly useful in the synthesis of sulfur-containing peptides and proteins .

Actividad Biológica

Boc-Met-ONp, or N-Boc-L-methionyl-p-nitrophenyl ester, is a synthetic compound primarily utilized in biochemical research as a substrate for measuring the activity of the enzyme cathepsin B, a cysteine protease. This article explores the biological activity of this compound, its applications in enzyme assays, and relevant case studies.

Chemical Structure and Properties

This compound consists of:

- Boc (tert-butyloxycarbonyl) group: A common protecting group for amino acids.

- Methionine (Met) : An essential amino acid that serves as the substrate for cathepsin B.

- p-Nitrophenyl (ONp) : A chromogenic group that releases p-nitrophenol upon cleavage.

The cleavage of this compound by cathepsin B results in the release of p-nitrophenol, which can be quantified spectrophotometrically due to its distinct yellow color at 405 nm. This property makes this compound a valuable tool in enzymatic assays.

Cathepsin B cleaves peptide bonds adjacent to methionine residues. The reaction can be summarized as follows:

The amount of p-nitrophenol produced correlates directly with the enzymatic activity of cathepsin B, allowing researchers to measure enzyme kinetics and inhibition.

Applications in Research

-

Enzyme Activity Assays : this compound is primarily used to assess cathepsin B activity in various biological samples, including:

- Cell lysates

- Tissue homogenates

- Purified enzyme preparations

- Drug Development : Understanding cathepsin B's role in disease processes such as cancer and inflammation has led to its exploration as a target for drug development. This compound serves as a model compound for screening potential inhibitors.

- Biochemical Studies : The compound is also used in studies investigating the role of cathepsins in physiological and pathological conditions, contributing to our understanding of proteolytic processes.

Study 1: Cathepsin B Activity in Cancer Research

A study investigated the role of cathepsin B in tumor progression using this compound as a substrate. Researchers found that increased cathepsin B activity correlated with tumor aggressiveness, suggesting its potential as a biomarker for cancer prognosis .

Study 2: Inhibition Studies

Another research focused on evaluating various inhibitors against cathepsin B using this compound. The study reported that certain small molecules significantly inhibited cathepsin B activity, demonstrating the utility of this compound in drug screening assays .

Comparative Analysis of Substrates

The following table compares this compound with other substrates used for cathepsin assays:

| Substrate | Specificity | Detection Method | Applications |

|---|---|---|---|

| This compound | High | Spectrophotometry | Cancer research, drug screening |

| Z-Phe-Arg-AMC | Moderate | Fluorometry | Protease activity assays |

| Ac-Phe-Gly-Leu-AMC | Low | Fluorometry | General protease studies |

Propiedades

IUPAC Name |

(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6S/c1-16(2,3)24-15(20)17-13(9-10-25-4)14(19)23-12-7-5-11(6-8-12)18(21)22/h5-8,13H,9-10H2,1-4H3,(H,17,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFQSYDCSRCMIR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427411 | |

| Record name | Boc-Met-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2488-18-8 | |

| Record name | Boc-Met-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.